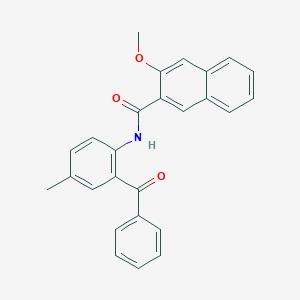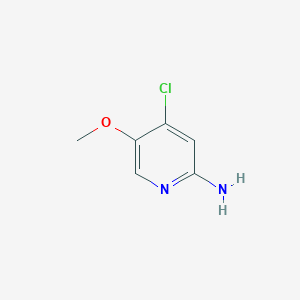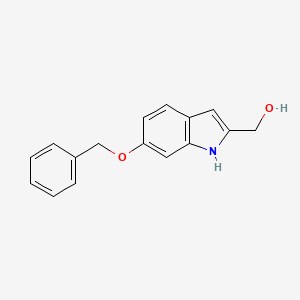
(6-Phénoxymethyl-1H-indol-2-yl)méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL: is a chemical compound with the molecular formula C16H15NO2 and a molecular weight of 253.3 g/mol It is known for its unique structure, which includes an indole core substituted with a benzyloxy group and a methanol group
Applications De Recherche Scientifique
Chemistry: In chemistry, [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its ability to bind to specific biological targets .
Medicine: In medicine, [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include (6-phenylmethoxy-1h-indol-2-yl)methanol, bind with high affinity to multiple receptors . This suggests that (6-Phenylmethoxy-1H-indol-2-yl)methanol may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (6-Phenylmethoxy-1H-indol-2-yl)methanol may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that (6-Phenylmethoxy-1H-indol-2-yl)methanol influences multiple biochemical pathways.
Result of Action
Given the range of biological activities associated with indole derivatives , it is likely that (6-Phenylmethoxy-1H-indol-2-yl)methanol has diverse molecular and cellular effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the bromination of the indole, followed by benzyl protection and halogen exchange reactions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through recrystallization and chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce indole-based amines .
Comparaison Avec Des Composés Similaires
6-Benzyloxyindole: Similar in structure but lacks the methanol group, making it less versatile in certain reactions.
1H-Indole-2-methanol:
Uniqueness: The presence of both the benzyloxy and methanol groups in [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL provides a unique combination of reactivity and stability. This makes it a valuable compound for diverse scientific research and industrial applications .
Propriétés
IUPAC Name |
(6-phenylmethoxy-1H-indol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-10-14-8-13-6-7-15(9-16(13)17-14)19-11-12-4-2-1-3-5-12/h1-9,17-18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSZRCZSEKJTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
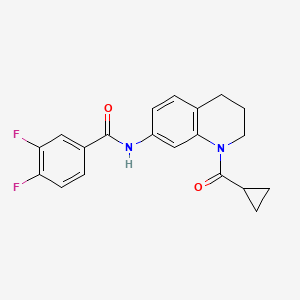
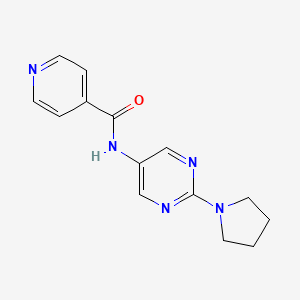
![2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2563230.png)
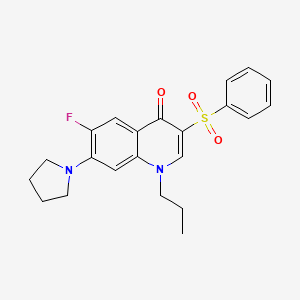
![N-(2-furylmethyl)-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2563234.png)
![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2563235.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2563236.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)phenethyl)urea](/img/structure/B2563238.png)
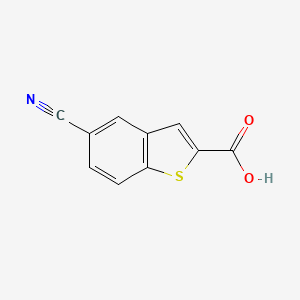
![N-(3-methoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2563242.png)
![5-Hydroxyspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2563243.png)
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563244.png)
